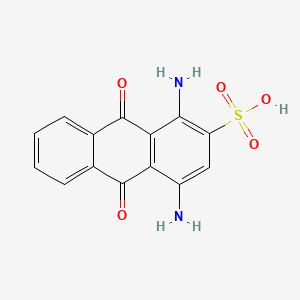

1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Katalognummer B8810387

Molekulargewicht: 318.31 g/mol

InChI-Schlüssel: DZXNARMBWJFBGD-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04699735

Procedure details

80 parts of leuco-1,4-diaminoanthraquinone are added to 270 parts of 100% sulfuric acid over 30 minutes, the temperature rising to 65°-70° C. The solution is heated to 110° C. and then 90 parts of 66% oleum are added initially over 1 hour, followed by the dropwise addition of a further 80 parts of 66% oleum over the next 3 hours. The reaction mixture is then stirred for a further 4 hours at 110° C., cooled to room temperature and poured onto 255 parts of ice. The resultant brown suspension is filtered at room temperature, affording crude 1,4-diaminoanthraquinone-2-sulfonic acid which still contains sulfuric acid and is of sufficient purity that it can be used in this form direct for the dye synthesis, especially if the subsequent synthesis is carried out in sulfuric acid in any case.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[C:5]2[C:7]([OH:18])=[C:8]3[C:13](=[C:14]([OH:15])[C:4]2=[CH:3][CH:2]=1)[C:12]([NH2:16])=[CH:11][CH:10]=[C:9]3[NH2:17].[S:19](=O)(=[O:22])([OH:21])[OH:20].[OH:24][S:25]([OH:28])(=[O:27])=[O:26].O=S(=O)=O>>[NH2:17][C:9]1[C:8]2[C:7](=[O:18])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:14](=[O:15])[C:13]=2[C:12]([NH2:16])=[CH:11][C:10]=1[S:19]([OH:22])(=[O:21])=[O:20].[S:25](=[O:26])(=[O:24])([OH:28])[OH:27] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O.O=S(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O.O=S(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is then stirred for a further 4 hours at 110° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to 65°-70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured onto 255 parts of ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resultant brown suspension is filtered at room temperature

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(O)(O)(=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |